molecular formula C17H17FN6O2S B2721598 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone CAS No. 863453-10-5

2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone

Cat. No.: B2721598
CAS No.: 863453-10-5
M. Wt: 388.42
InChI Key: HZWOCGFGLNYGSR-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These derivatives are typical heterocyclic molecules, composed of two active compounds, triazole and pyrimidine . They have been extensively studied due to their significant role in the discovery and development of new drugs .

Scientific Research Applications

Antitumor Activity

Research has demonstrated the synthesis of new morpholine-based heterocycles, showing promising in vitro antitumor activities against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. Compounds synthesized from morpholinylchalcones and 6-aminothiouracil exhibit significant cytotoxic effects, with computational studies supporting their biological activity outcomes (Muhammad et al., 2017).

Antimicrobial Activity

The synthesis and antimicrobial evaluation of 1,2,4-triazole derivatives have been reported, with certain compounds displaying good to moderate activities against a variety of microorganisms. This research underscores the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Antioxidant Activity

Studies on benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings have unveiled their α-glucosidase inhibitory, antimicrobial, and notably, antioxidant activities. Some derivatives showcased very good ABTS scavenging activities, indicating their potential as antioxidants (Menteşe et al., 2015).

Synthesis and Biological Activity

Further investigations have led to the preparation of novel pyrimidine derivatives linked with morpholinophenyl derivatives, showing significant larvicidal activity. This exploration into heterocyclic chemistry highlights the versatility of these compounds in various biological applications (Gorle et al., 2016).

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O2S/c18-13-3-1-12(2-4-13)9-24-16-15(21-22-24)17(20-11-19-16)27-10-14(25)23-5-7-26-8-6-23/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWOCGFGLNYGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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